molecular formula C11H14N2O3 B11017376 3-methyl-4-nitro-N-(propan-2-yl)benzamide

3-methyl-4-nitro-N-(propan-2-yl)benzamide

Cat. No.: B11017376
M. Wt: 222.24 g/mol
InChI Key: GXBHGDDFHQVUIA-UHFFFAOYSA-N
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Description

N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE is an organic compound characterized by its unique structure, which includes an isopropyl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE typically involves the nitration of a benzamide derivative followed by the introduction of isopropyl and methyl groups. One common method includes:

    Nitration: The benzamide derivative undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Alkylation: The nitrated benzamide is then subjected to alkylation reactions to introduce the isopropyl and methyl groups. This can be achieved using reagents such as isopropyl bromide and methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions, amines.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: N-ISOPROPYL-3-METHYL-4-AMINOBENZAMIDE.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-ISOPROPYL-3-METHYL-4-CARBOXYBENZAMIDE.

Scientific Research Applications

N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects. The isopropyl and methyl groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-ISOBUTYL-3-METHYL-4-NITROBENZAMIDE: Similar structure but with an isobutyl group instead of an isopropyl group.

    N-ISOPROPYL-4-METHYL-3-NITROBENZAMIDE: Similar structure but with different positioning of the methyl and nitro groups.

Uniqueness

N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.

This detailed article provides a comprehensive overview of N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-methyl-4-nitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-4-5-10(13(15)16)8(3)6-9/h4-7H,1-3H3,(H,12,14)

InChI Key

GXBHGDDFHQVUIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C)C)[N+](=O)[O-]

Origin of Product

United States

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